Cas no 951326-02-6 (Ulimorelin Hydrochloride Hydrate)

Ulimorelin Hydrochloride Hydrate is a synthetic ghrelin receptor agonist with potential therapeutic applications in gastrointestinal motility disorders. As a hydrous hydrochloride salt, it offers enhanced solubility and stability, facilitating formulation and storage. The compound selectively activates the ghrelin receptor (GHS-R1a), stimulating gastric emptying and upper GI motility without significant effects on lower GI function. Its pharmacokinetic profile demonstrates predictable absorption and metabolism, making it suitable for clinical research. The hydrate form ensures consistent purity and handling properties. Ulimorelin Hydrochloride Hydrate is primarily utilized in preclinical and clinical studies investigating treatments for postoperative ileus, gastroparesis, and other hypomotility conditions. Its well-characterized structure allows for precise dosing in experimental protocols.
Ulimorelin Hydrochloride Hydrate structure
951326-02-6 structure
Product name:Ulimorelin Hydrochloride Hydrate
CAS No:951326-02-6
MF:C30H39N4O4F.HCl.H2O
MW:593.13
CID:3161735
PubChem ID:56841653

Ulimorelin Hydrochloride Hydrate Chemical and Physical Properties

Names and Identifiers

    • (7R,10R,13S,16R)-13-cyclopropyl-7-[(4-fluorophenyl)methyl]-10,11,16-trimethyl-17-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-6,9,12-trione,hydrate,hydrochloride
    • TZP-101
    • (2R,5S,8R,11R)-5-cyclopropyl-11-((4-fluorophenyl)methyl)-2,7,8-trimethyl-2,3,4,5,7,8,10,11,13,14,15,16-dodecahydro-6H-1,4,7,10,13- benzoxatetraazacyclooctadecine-6,9,12-trione hydrochloride monohydrate
    • Ulimorelin hydrochloride
    • 951326-02-6
    • 2H-1,4,7,10,13-BENZOXATETRAAZACYCLOOCTADECINE-6,9,12(3H)-TRIONE, 5-CYCLOPROPYL-11-((4-FLUOROPHENYL)METHYL)-4,5,7,8,10,11,13,14,15,16-DECAHYDRO-2,7,8-TRIMETHYL-, HYDROCHLORIDE, HYDRATE (1:1:1), (2R,5S,8R,11R)-
    • (2R,5S,8R,11R)-5-CYCLOPROPYL-11-((4-FLUOROPHENYL)METHYL)-2,7,8-TRIMETHYL- 2,3,4,5,7,8,10,11,13,14,15,16-DODECAHYDRO-6H-1,4,7,10,13- BENZOXATETRAAZACYCLOOCTADECINE-6,9,12-TRIONE HYDROCHLORIDE MONOHYDRATE
    • 662MCS79XH
    • DTXCID20158835
    • 2H-1,4,7,10,13-Benzoxatetraazacyclooctadecine-6,9,12(3H)-trione, 5-cyclopropyl-11-(4-fluorophenyl)methyl)-4,5,7,8,10,11,13,14,15,16-decahydro-2,7,8-trimethyl-, hydrochloride, hydrate (1:1:1), (2R,5S,8R,11R)-
    • Ulimorelin hydrochloride (USAN)
    • (2R,5S,8R,11R)-5-CYCLOPROPYL-11-((4-FLUOROPHENYL)METHYL)-2,7,8-TRIMETHYL-2,3,4,5,7,8,10,11,13,14,15,16-DODECAHYDRO-6H-1,4,7,10,13-BENZOXATETRAAZACYCLOOCTADECINE-6,9,12-TRIONE HYDROCHLORIDE MONOHYDRATE
    • ULIMORELIN HYDROCHLORIDE MONOHYDRATE [WHO-DD]
    • UlimorelinHydrochlorideHydrate
    • (3R,6S,9R,12R)-6-cyclopropyl-12-[(4-fluorophenyl)methyl]-3,8,9-trimethyl-2-oxa-5,8,11,14-tetrazabicyclo[16.4.0]docosa-1(22),18,20-triene-7,10,13-trione;hydrate;hydrochloride
    • Q27263940
    • Ulimorelin hydrochloride [USAN]
    • D-PHENYLALANINE, (2S)-N-((2R)-2-(2-(3-AMINOPROPYL)PHENOXY)PROPYL)-2-CYCLOPROPYLGLYCYL-N-METHYL-D-ALANYL-4-FLUORO-, (3->1)-LACTAM, HYDROCHLORIDE (1:1)
    • ULIMORELIN HYDROCHLORIDE MONOHYDRATE [MI]
    • DTXSID70241766
    • D09982
    • Ulimorelin hydrochloride hydrate
    • ULIMORELIN HYDROCHLORIDE [WHO-DD]
    • DTXSID20236344
    • Ulimorelin hydrochloride monohydrate
    • DTXCID00164257
    • 2H-1,4,7,10,13-Benzoxatetraazacyclooctadecine-6,9,12(3H)-trione, 5-cyclopropyl-11- (4-fluorophenyl)methyl)-4,5,7,8,10,11,13,14,15,16-decahydro-2,7,8-trimethyl-, hydrochloride, hydrate (1:1:1), (2R,5S,8R,11R)-
    • CHEMBL1923502
    • UNII-662MCS79XH
    • (2R,5S,8R,11R)-5-CYCLOPROPYL-11-((4-FLUOROPHENYL)METHYL)-2,7,8-TRIMETHYL-2,3,4,5,7,8,10,11,13,14,15,16-DODECAHYDRO-6H-1,4,7,10,13-BENZOXATETRAAZACYCLOOCTADECINE-6,9,12-TRIONE HYDROCHLORIDE
    • Ulimorelin Hydrochloride Hydrate
    • Inchi: InChI=1S/C30H39FN4O4.ClH.H2O/c1-19-18-33-27(23-12-13-23)30(38)35(3)20(2)28(36)34-25(17-21-10-14-24(31)15-11-21)29(37)32-16-6-8-22-7-4-5-9-26(22)39-19;;/h4-5,7,9-11,14-15,19-20,23,25,27,33H,6,8,12-13,16-18H2,1-3H3,(H,32,37)(H,34,36);1H;1H2/t19-,20-,25-,27+;;/m1../s1
    • InChI Key: ZWIXEQBDJMFCMN-DHHNQDMHSA-N

Computed Properties

  • Exact Mass: 592.2827763Da
  • Monoisotopic Mass: 592.2827763Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 41
  • Rotatable Bond Count: 3
  • Complexity: 832
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 4
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 101Ų

Ulimorelin Hydrochloride Hydrate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
U700815-10mg
Ulimorelin Hydrochloride Hydrate
951326-02-6
10mg
$24126.00 2023-05-17
TRC
U700815-25mg
Ulimorelin Hydrochloride Hydrate
951326-02-6
25mg
$ 29000.00 2023-09-05

Additional information on Ulimorelin Hydrochloride Hydrate

Ulimorelin Hydrochloride Hydrate (CAS No. 951326-02-6): A Comprehensive Overview of Its Pharmacological Profile and Applications

Ulimorelin Hydrochloride Hydrate, identified by its CAS number 951326-02-6, is a synthetic ghrelin receptor agonist that has garnered significant attention in the field of gastrointestinal motility research. This compound, often referred to as a ghrelin mimetic, plays a pivotal role in stimulating gastric emptying and enhancing appetite, making it a subject of interest for conditions like postoperative ileus and gastroparesis. Its unique mechanism of action and potential therapeutic benefits have positioned it as a promising candidate in clinical development.

The chemical structure of Ulimorelin Hydrochloride Hydrate is designed to mimic the effects of endogenous ghrelin, a hormone known for its role in hunger signaling and gastrointestinal motility. By binding to the growth hormone secretagogue receptor (GHS-R), this compound activates pathways that accelerate gastric emptying and improve nutrient absorption. Researchers have extensively studied its pharmacokinetics, revealing favorable bioavailability and a predictable metabolic profile, which are critical for its potential use in hospital settings and chronic care management.

In recent years, the demand for novel gastrointestinal therapeutics has surged, driven by an aging population and the rising prevalence of functional digestive disorders. Ulimorelin Hydrochloride Hydrate addresses these needs by offering a targeted approach to managing delayed gastric emptying. Clinical trials have demonstrated its efficacy in reducing the duration of postoperative ileus, a common complication after abdominal surgery. This has sparked discussions among healthcare professionals about its potential to replace traditional prokinetic agents, which often come with adverse side effects.

Another area of interest is the compound's role in cachexia and wasting syndromes, where appetite stimulation and improved nutrient uptake are crucial. Patients undergoing chemotherapy or suffering from chronic illnesses often experience severe weight loss, and Ulimorelin Hydrochloride Hydrate could offer a viable solution. Its ability to enhance food intake and body weight in preclinical models has led to ongoing investigations into its broader applications.

From a pharmaceutical manufacturing perspective, the synthesis of Ulimorelin Hydrochloride Hydrate requires stringent quality control to ensure purity and stability. The hydrate form of the compound is particularly important for maintaining its solubility and shelf life. Regulatory agencies emphasize the need for rigorous testing to meet Good Manufacturing Practice (GMP) standards, ensuring patient safety and therapeutic efficacy.

The future of Ulimorelin Hydrochloride Hydrate looks promising, with ongoing research exploring its potential in combination therapies and personalized medicine. As the scientific community continues to uncover its mechanisms and benefits, this compound may soon become a cornerstone in the treatment of gastrointestinal dysmotility and related conditions. Its development underscores the importance of innovative drug design in addressing unmet medical needs.

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